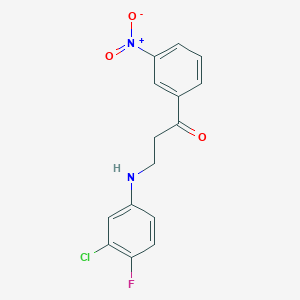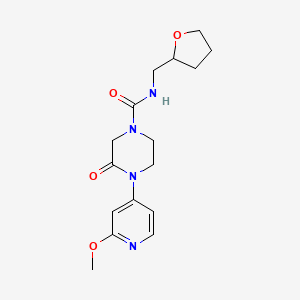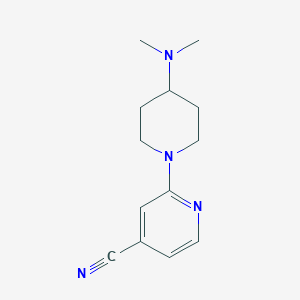![molecular formula C16H15NO5S B2836735 5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid CAS No. 1798395-73-9](/img/structure/B2836735.png)
5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid, also known as MSB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MSB belongs to the class of compounds called sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and survival. One study found that this compound inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Carbonic anhydrase IX plays a role in regulating the pH of cancer cells, and inhibition of this enzyme can lead to cell death. This compound has also been shown to inhibit the activity of the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids in cancer cells. Inhibition of this enzyme can lead to reduced cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In one study, this compound was found to reduce the expression of the pro-inflammatory cytokine interleukin-6 in human colon cancer cells. This compound has also been shown to inhibit the growth of the hepatitis C virus in vitro, making it a potential candidate for the treatment of viral infections. In animal studies, this compound has been shown to reduce the growth of tumors and increase survival rates in mice with breast cancer.
Advantages and Limitations for Lab Experiments
One advantage of 5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid is its diverse biological activities, which make it a promising candidate for the development of new drugs for the treatment of various diseases. Additionally, the synthesis of this compound is relatively simple and can be performed in the laboratory with moderate yields. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are several future directions for research on 5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid. One area of interest is the development of this compound as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration of this compound in vivo, as well as its potential side effects. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs. Another area of interest is the development of this compound as a therapeutic agent for viral infections. Further studies are needed to determine the efficacy of this compound in vivo and its potential interactions with other antiviral drugs. Overall, this compound is a promising compound with potential applications in various fields of medicine.
Synthesis Methods
The synthesis of 5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid involves the reaction of 5-methoxy-2-nitrobenzoic acid with ethyl phenyl sulfone in the presence of a base such as potassium carbonate. The resulting product is then reduced with iron powder to yield this compound. The overall yield of this process is around 50%, making it a feasible method for the production of this compound in the laboratory.
Scientific Research Applications
5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. These activities make it a promising compound for the development of new drugs for the treatment of various diseases. In recent years, several studies have focused on the potential of this compound as a therapeutic agent for cancer. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for chemotherapy.
Properties
IUPAC Name |
5-methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-22-13-7-8-15(14(11-13)16(18)19)17-23(20,21)10-9-12-5-3-2-4-6-12/h2-11,17H,1H3,(H,18,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURTWBYCDPOWHF-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
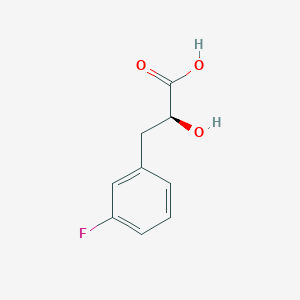
![N-[2-(1H-indol-3-yl)ethyl]-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide](/img/structure/B2836654.png)
![N-(3,5-dimethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2836656.png)
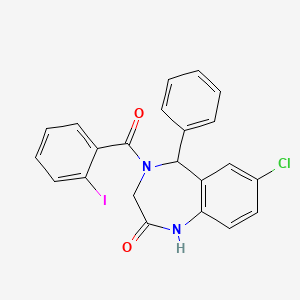
![3-(tert-butyl)-8b-hydroxy-3a,8b-dihydro-4H-indeno[2,1-d]isoxazol-4-one](/img/structure/B2836661.png)
![3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2836663.png)
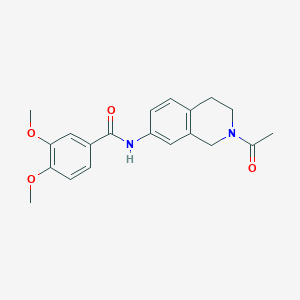
![Tert-butyl 3-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2836665.png)
![6-(3-Chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2836666.png)
